2,7-Dimethyl-1H-benzo[d]imidazole
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Overview
Description
2,7-Dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound with the molecular formula C9H10N2. It is a derivative of benzimidazole, characterized by the presence of two methyl groups at the 2 and 7 positions of the benzimidazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile range of biological and pharmacological activities .
Mode of Action
It’s worth noting that imidazole derivatives have been found to induce cell cycle arrest and apoptosis in certain cancer cells . This is often accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .
Result of Action
As mentioned earlier, imidazole derivatives have been found to induce cell cycle arrest and apoptosis in certain cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,7-Dimethyl-1H-benzo[d]imidazole. For instance, the compound is recommended to be stored in a dry room at normal temperature . This suggests that moisture and temperature could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization. For instance, the reaction of o-phenylenediamine with acetone under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
2,7-Dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research explores its potential therapeutic applications, including its use in drug development for various diseases.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Benzimidazole: The parent compound, lacking the methyl groups at positions 2 and 7.
2-Methylbenzimidazole: A derivative with a single methyl group at the 2 position.
7-Methylbenzimidazole: A derivative with a single methyl group at the 7 position.
Comparison: 2,7-Dimethyl-1H-benzo[d]imidazole is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. Compared to benzimidazole, the dimethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2,4-dimethyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-3-5-8-9(6)11-7(2)10-8/h3-5H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXKVDPOWQTTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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